molecular formula C18H21N3O4 B3030798 Defluoroofloxacin CAS No. 95848-94-5

Defluoroofloxacin

Cat. No. B3030798
CAS RN: 95848-94-5
M. Wt: 343.4 g/mol
InChI Key: ANLIAKDHRADSBT-UHFFFAOYSA-N
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Description

Defluoroofloxacin is not directly mentioned in the provided papers; however, it is related to the fluoroquinolone class of antibiotics, which includes levofloxacin, a widely studied fluoroquinolone. Levofloxacin is the optical S-(−) isomer of the racemic drug substance ofloxacin and exhibits a broad spectrum of in vitro activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as Mycoplasma, Chlamydia, Legionella, and Mycobacteria spp. . It is more active against bacterial pathogens than its R-(+) isomer . Levofloxacin and its derivatives have been extensively used in treating infections of the respiratory tract, genitourinary tract, skin, and skin structures .

Synthesis Analysis

The synthesis of levofloxacin-based derivatives has been explored to enhance antibacterial activity against resistant Gram-positive pathogens. A series of C10 non-basic building block-substituted levofloxacin core-based derivatives were synthesized with yields ranging from 43-86%. These derivatives showed superior antibacterial activity compared to other clinically used fluoroquinolones . Additionally, new silver complexes with levofloxacin have been synthesized, aiming to extend the spectrum of activity and add new biological effects .

Molecular Structure Analysis

The molecular structure of levofloxacin and its behavior under different pH conditions have been studied using a combination of static quantum-mechanical calculations and experimental speciation studies. Ab initio molecular dynamics simulations have provided insights into the dynamics of water solvation shells and the protonation and deprotonation mechanisms of levofloxacin in aqueous environments .

Chemical Reactions Analysis

The photochemical reactivity of fluoroquinolones, including the process of defluorination, has been examined. For example, norfloxacin, enoxacin, and lomefloxacin undergo defluorination, and the quantum efficiency of this process is both structure and medium-dependent . The photodegradation of gatifloxacin and balofloxacin, two fluoroquinolones, has been investigated, revealing that defluorination, decarboxylation, and piperazinyl oxidation and rearrangement are among the pathways of phototransformation .

Physical and Chemical Properties Analysis

Levofloxacin's pharmacokinetics are described by a linear 2-compartment open model with first-order elimination. It has a high bioavailability, rapid and complete oral absorption, and is widely distributed throughout the body. The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function, and approximately 80% of the drug is eliminated unchanged in the urine . The adsorption of levofloxacin on pretreated barley straw has been studied, providing insights into the interaction strength between the adsorbent and adsorbate and adsorption site heterogeneity .

Scientific Research Applications

Fluoroquinolones and Bactericidal Antibiotics

Defluoroofloxacin, related to Levofloxacin, is a part of the fluoroquinolones class, recognized for their broad-spectrum bactericidal properties against both Gram-positive and Gram-negative bacteria. Levofloxacin, a fluoroquinolone, is utilized in anti-infective chemotherapy, particularly for treating urinary tract infections and pneumonia, predominantly caused by Escherichia coli and Streptococcus pneumoniae. These pathogens typically thrive in regions with high extracellular glutathione (GSH) concentration, which supports the design of new lipophilic Levofloxacin-based prodrugs. These prodrugs release the effective drug in response to GSH, a feature that improves the uptake of the prodrugs due to their higher lipophilicity, thereby achieving site-specific drug release through a glutathione-mediated biochemical transformation process (Pal et al., 2016).

Veterinary Medicine

In veterinary medicine, Levofloxacin (closely related to Defluoroofloxacin) is used, though its application is limited. It's banned for veterinary use in the EU and used extralabel in companion animals in the USA. Several studies have been conducted on Levofloxacin in animal species, covering pharmacokinetic studies, tissue drug depletion, efficacy, and susceptibility of animal microbial isolates to the drug (Sitovs et al., 2021).

Biodegradation and Environmental Impact

The biodegradation of chiral fluoroquinolones like Ofloxacin and Levofloxacin (related to Defluoroofloxacin) has been studied. Bacterial strains like Labrys portucalensis F11 and Rhodococcus sp. FP1 can degrade these antibiotics, which are considered environmental micropollutants due to their ecotoxicity and persistence. This degradation process is essential for understanding the environmental monitoring of these compounds, as the pharmacological properties and toxicity of their enantiomers can vary significantly (Maia et al., 2018).

Pharmacodynamics in Clinical Settings

The pharmacodynamics of Levofloxacin have been studied in patients with acute exacerbation of chronic bronchitis. The study examined the relationship between in vitro bacterial susceptibility to Levofloxacin, achieved serum and sputum concentrations of the drug, and in vivo bacterial eradication. It concluded that the pharmacodynamic values obtained in sputum with Levofloxacin could be used as predictors of therapy outcomes (Cazzola et al., 2005).

Safety And Hazards

While specific safety and hazard information for Defluoroofloxacin is not available, it’s important to note that fluoroquinolone antibiotics, which include Defluoroofloxacin, have been associated with the risk of disabling and potentially long-lasting or irreversible side effects .

properties

IUPAC Name

2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIAKDHRADSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109130
Record name 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defluoroofloxacin

CAS RN

95848-94-5
Record name 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95848-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Defluoroofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095848945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFLUOROOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q53R99NFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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